butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS: 302937-82-2) is a coumarin derivative characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core functionalized with two ester groups: a butyl ester at the 7-position and a 2-butoxy-2-oxoethoxy substituent at the 5-position. Its molecular formula is C₁₆H₁₈O₅, with a molecular weight of 290.31 g/mol and a polar surface area (PSA) of 61.8 Ų . Industrially, it is marketed as a high-purity (99%) compound for synthetic applications, likely in materials science or pharmaceutical intermediates .
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
butyl 2-[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H28O8/c1-4-6-8-26-20(24)13-28-16-11-17(29-14-21(25)27-9-7-5-2)22-15(3)10-19(23)30-18(22)12-16/h10-12H,4-9,13-14H2,1-3H3 |
InChI Key |
VSQSQKBJHGMWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the esterification of 5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-ol with butyl acetate in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Esterification and Alkylation
-
Step 1 : Coumarin core formation via Pechmann condensation using resorcinol and ethyl acetoacetate in 70% H₂SO₄ .
-
Step 2 : Alkylation of the 7-hydroxy group with 2-chloroethanol under basic conditions (NaH/DMF) .
-
Step 3 : Esterification with butyl bromoacetate in the presence of K₂CO₃ to introduce the butoxy-2-oxoethoxy side chain.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | H₂SO₄ (70%) | RT | 70–75% |
| 2 | NaH, DMF | 0°C → RT | 85% |
| 3 | K₂CO₃, acetone | Reflux | 65% |
Ester Hydrolysis
The butoxy and acetoxy ester groups undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage with HCl/MeOH yields carboxylic acid derivatives.
-
Basic Hydrolysis : NaOH/EtOH produces sodium carboxylates, enabling further functionalization .
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl, MeOH | 2-[5-(2-carboxyethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxyacetic acid | Intermediate for prodrugs |
| Basic | NaOH, EtOH | Sodium 2-[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxyacetate | Salt formation |
Ether Cleavage
The ether linkage is stable under mild conditions but cleaves with strong acids (e.g., HBr/AcOH) or Lewis acids (BF₃·Et₂O) .
Electrophilic Aromatic Substitution
The chromenone ring undergoes nitration and sulfonation at the 6- and 8-positions due to electron-rich aromatic regions.
Table 3: Electrophilic Substitution Reactions
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6 | 6-nitro derivative |
| Sulfonation | ClSO₃H, DCM | 8 | 8-sulfochloride intermediate |
Oxidation and Reduction
-
Oxidation : KMnO₄ oxidizes the 4-methyl group to a carboxylic acid .
-
Reduction : H₂/Pd-C reduces the 2-oxo group to a hydroxyl group, forming dihydrocoumarin analogs.
Photochemical Degradation
The chromenone core is photosensitive, undergoing [2+2] cycloaddition under UV light (λ = 254 nm) .
Thermal Stability
Decomposition occurs above 200°C, releasing CO₂ and butanol via retro-esterification.
Scientific Research Applications
Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
The benzyl ester (C₁₉H₁₆O₅) introduces aromaticity, improving UV absorption for applications in photoactive materials .
Ester Group Modifications: Butyl vs. Ethyl Esters: Longer alkyl chains (butyl) enhance lipophilicity, favoring membrane permeability in drug delivery, while ethyl esters are simpler intermediates .
Biological Activity: tert-Butyl 6c demonstrated anti-intrahepatic cholestasis activity in vitro, attributed to nitric oxide donor properties . Pyrazole and oxadiazole hybrids (e.g., 4-methyl-7-substituted coumarins) showed moderate antimicrobial activity (MIC: 8–64 µg/mL) .
Q & A
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2) based on the coumarin scaffold’s planar structure .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-donating/withdrawing effects of substituents .
What are the stability challenges for this compound under varying pH and temperature?
Basic Research Question
- pH Stability : Degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis. Store in neutral buffers (pH 6–8) at 4°C .
- Thermal Stability : Decomposes above 150°C; TGA shows mass loss starting at ~120°C due to butoxy chain cleavage .
Which in vitro assays are suitable for evaluating its anti-inflammatory or anticancer potential?
Advanced Research Question
- Anti-inflammatory : Measure COX-2 inhibition using a fluorometric assay (IC₅₀ determination) .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7), noting apoptosis markers via flow cytometry .
How can reaction mechanisms for ester hydrolysis be experimentally validated?
Advanced Research Question
- Kinetic isotope effects : Compare hydrolysis rates in H₂O vs. D₂O to confirm nucleophilic acyl substitution .
- LC-MS monitoring : Track intermediate formation (e.g., free coumarin acid) under controlled pH .
What precautions are critical for safe handling and disposal in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
